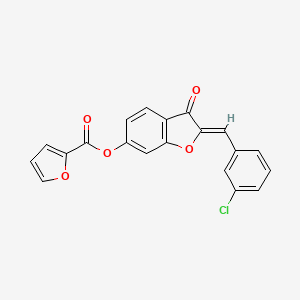

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

(Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran-derived compound featuring a fused benzofuran core with a substituted benzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name |

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEVXURCLMSPCS-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is C18H15ClO4. Its structure features a benzofuran moiety that is known for various biological activities. The presence of the chlorobenzylidene group enhances its interaction with biological targets.

1. Anticancer Properties

Research indicates that (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.39 |

| NCI-H460 | 0.46 |

| HeLa | 7.01 |

| SF-268 | 31.5 |

These values indicate that the compound is particularly potent against breast cancer cells (MCF-7) and lung cancer cells (NCI-H460) .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest it inhibits pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity may be beneficial in treating conditions characterized by chronic inflammation .

3. Antioxidant Activity

Preliminary investigations reveal that (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate possesses antioxidant properties. It has been observed to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Study: GSK-3β Inhibition

A study highlighted the compound's potential as a GSK-3β inhibitor, which is significant in the context of diseases like Alzheimer's and cancer. The compound demonstrated an IC50 value of 1.6 µM against GSK-3β, indicating strong inhibitory activity . In neuroblastoma N2a cells treated with 12.5 µM of the compound, an increase in GSK-3β Ser9 levels was noted, confirming its inhibitory effect.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to further understand the interactions between (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate and GSK-3β protein. These simulations provide insights into binding affinities and interaction patterns, essential for drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and computational properties of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate and its analogs, derived from the provided evidence:

*Full name truncated for brevity; see for details.

Key Comparative Insights

Substituent Position and Electronic Effects

- Chlorine Position : The 3-Cl substituent (target compound) vs. 4-Cl or 2-Cl alters electronic density distribution. Meta-substitution (3-Cl) may balance electron withdrawal without excessive steric effects, whereas para-Cl enhances symmetry for crystallinity.

- Methoxy vs. Ethoxy : Methoxy groups (e.g., ) improve solubility in polar solvents compared to ethoxy , which prioritizes lipid membrane permeability.

Functional Group Impact

- Ester vs. Carbamate : The furan-2-carboxylate ester in the target compound provides rigidity and planar geometry, favoring π-π interactions. In contrast, the dimethylcarbamate in introduces rotational freedom and hydrogen-bond acceptor sites.

Molecular Weight and Complexity

- The target compound (MW 366.7) is lighter than the 2,4-dimethoxy derivative (MW 583.6) , suggesting differences in bioavailability and synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.